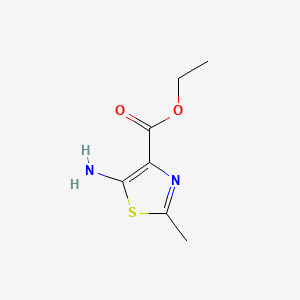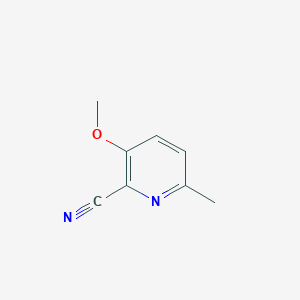![molecular formula C5H3ClN4 B1590318 5-クロロ-[1,2,4]トリアゾロ[1,5-c]ピリミジン CAS No. 76044-36-5](/img/structure/B1590318.png)
5-クロロ-[1,2,4]トリアゾロ[1,5-c]ピリミジン
概要
説明
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom at the 5-position of the triazole ring enhances its reactivity and biological properties.
科学的研究の応用
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities.
Biological Research: The compound is studied for its potential to modulate various biological pathways and its effects on cellular processes.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Similar compounds have been known to target cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine may affect various biochemical pathways. For instance, similar compounds have been found to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Result of Action
Similar compounds have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Action Environment
It is known that factors such as temperature, ph, and presence of other compounds can affect the action of similar compounds .
生化学分析
Cellular Effects
Compounds with similar structures have shown cytotoxic activities against various cell lines .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine in animal models have not been extensively studied .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions using iron (III) chloride . The reaction proceeds at room temperature by simply mixing the reagents in a mortar, followed by water extraction and recrystallization . Another method involves the oxidative cyclization of aldehyde pyrimidinylhydrazones using hypervalent iodine (IBD), followed by a Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
類似化合物との比較
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound has a similar triazole-pyrimidine structure but lacks the chlorine atom at the 5-position.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazole ring fused to a pyrimidine ring and is known for its anticancer and kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar triazole-pyrimidine structure but with a different fusion pattern.
The uniqueness of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine lies in the presence of the chlorine atom, which enhances its reactivity and biological properties compared to its non-chlorinated analogs.
特性
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBOZQIEVLAEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504111 | |
| Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76044-36-5 | |
| Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76044-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


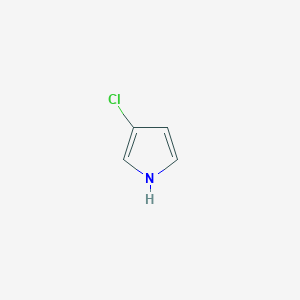
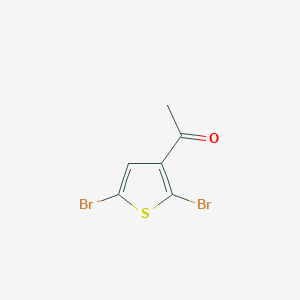



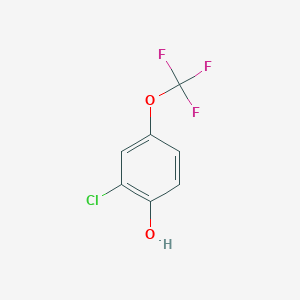




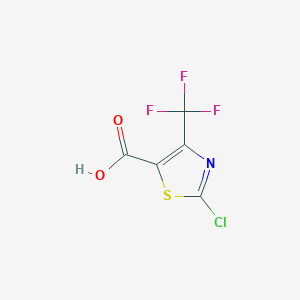
![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)
